N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a chemical compound with the molecular formula C21H21N5O3S and a molecular weight of 423.49. It has been studied for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium .
Chemical Reactions Analysis
This compound has been studied for its role as a corrosion inhibitor. It forms a pseudo-capacitive protective film on mild steel surface and protects the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms .Scientific Research Applications
Physicochemical Interaction Studies
A study explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound closely related to N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, focusing on the effect of temperature and concentration on these interactions. The research utilized volumetric and acoustic properties to examine solute-solute, solute-solvent, and solvent-solvent interactions, providing insights into the physicochemical behavior of these compounds in solution (Raphael et al., 2015).
Corrosion Inhibition
Several studies have investigated the adsorption characteristics and corrosion inhibition properties of quinoxaline derivatives, including N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides, on mild steel in acidic media. These compounds act as mixed-type inhibitors, forming protective films on metal surfaces to shield them from acid attack. The research highlights the potential of these compounds in protecting metals from corrosion, offering valuable applications in industrial settings (Olasunkanmi et al., 2016).
Antitumor Activity
The antitumor activity of novel amsacrine analogs, including derivatives structurally related to this compound, has been assessed, revealing the critical role of the acridine moiety in determining their biological activity. These findings underscore the potential of these compounds in developing new anticancer therapies (Chilin et al., 2009).
Computational and Electrochemical Analysis
Research on the corrosion inhibition efficiency of quinoxaline derivatives for mild steel in acidic medium through both computational and electrochemical analyses has been conducted. This study provides a comprehensive understanding of the interaction mechanisms between these compounds and metal surfaces, further supporting their application in corrosion protection (Saraswat & Yadav, 2020).
Synthesis and Molecular Studies
Studies also focus on the synthesis and characterization of quinoxaline derivatives, assessing their potential in forming novel materials with specific applications in drug development and material science. Such research contributes to the broader understanding of the synthetic versatility and application potential of these compounds (Karami et al., 2013).
Mechanism of Action
Mode of Action
BAS 08978818 has been studied for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium . The compound forms a pseudo-capacitive protective film on the mild steel surface, protecting the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms .
Biochemical Pathways
The compound’s interaction with mild steel in solution to form fe-inhibitor complexes has been confirmed .
Result of Action
The result of BAS 08978818’s action is the formation of a protective film on the mild steel surface, which inhibits corrosion . Scanning electron microscope (SEM) images have confirmed the protective efficacy of the compound on mild steel in an acidic environment .
Action Environment
The action of BAS 08978818 is influenced by the environment in which it is used. For instance, in a 1 M HCl medium, the compound exhibits corrosion inhibition properties . The compound’s efficacy may vary in different environmental conditions, suggesting that factors such as pH, temperature, and concentration could influence its action, efficacy, and stability.
Future Directions
Properties
IUPAC Name |
N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDKFIVMKTJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.